molecular formula C13H17N3O4S2 B1613111 Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate CAS No. 620628-51-5

Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate

Cat. No. B1613111
CAS RN: 620628-51-5
M. Wt: 343.4 g/mol
InChI Key: QSNHRCZHENQCLL-UHFFFAOYSA-N
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Description

“Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate” is a chemical compound with the CAS number 620628-51-5 . It has a molecular weight of 343.42 and a molecular formula of C13H17N3O4S2 . This compound contains a total of 39 atoms; 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate” is based on its molecular formula, C13H17N3O4S2 . Unfortunately, specific details about its molecular structure are not available in the retrieved data.


Physical And Chemical Properties Analysis

“Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate” has a molecular weight of 343.42 . It should be stored sealed in a dry environment at 2-8°C . The boiling point of this compound is not specified .

properties

IUPAC Name

ethyl 2-[2-(1,3-benzothiazol-2-ylsulfonylamino)ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-2-20-12(17)9-14-7-8-15-22(18,19)13-16-10-5-3-4-6-11(10)21-13/h3-6,14-15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNHRCZHENQCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCNS(=O)(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619122
Record name Ethyl N-{2-[(1,3-benzothiazole-2-sulfonyl)amino]ethyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate

CAS RN

620628-51-5
Record name Ethyl N-{2-[(1,3-benzothiazole-2-sulfonyl)amino]ethyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(2-aminoethyl)-glycine ethyl ester 2HCl (1.10 g, 5.0 mmol), prepared as described by Will (D. W. Will et al., Tetrahedron, 1995, 51, 12069.), in dichloromethane (50 mL) was slowly added triethylamine (2.02 g, 20 mmol) at room temperature. Then benzothiazole-2-sulfonyl chloride (1.19 g 5.0 mmol) in dichloromethane (10 mL) was added to the reaction mixture at room temperature for 5 min. The resulting reaction mixture was stirred for additional 2 h. at room temperature and washed with water (30 mL). The organic layer was dried over MgSO4 and filtered. The filtrate was evaporated to remove solvent to give desired product (1.60 g, 92%) as a solid. 1H NMR (500 MHz; DMSO-d6) δ 8.28 (d, 1H), 8.19 (d, 1H), 7.69˜7.63 (m, 2H), 4.03 (q, 2H), 3.24 (s, 2H), 3.13 (t, 2H), 2.62 (t, 2H), 1.15 (t, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate
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Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate

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